Cas no 2171366-32-6 ((3S)-3-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)

2171366-32-6 structure
Nome del prodotto:(3S)-3-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid
(3S)-3-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S)-3-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid
- (3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid
- EN300-1580377
- 2171366-32-6
-
- Inchi: 1S/C28H34N2O5/c1-18(14-26(31)32)30-27(33)20(15-19-8-2-3-9-19)16-29-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h4-7,10-13,18-20,25H,2-3,8-9,14-17H2,1H3,(H,29,34)(H,30,33)(H,31,32)/t18-,20?/m0/s1
- Chiave InChI: WKFNGICYMUHHFH-LROBGIAVSA-N
- Sorrisi: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC1CCCC1)N[C@@H](C)CC(=O)O
Proprietà calcolate
- Massa esatta: 478.24677219g/mol
- Massa monoisotopica: 478.24677219g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 11
- Complessità: 715
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 105Ų
(3S)-3-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1580377-0.5g |
(3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171366-32-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1580377-2.5g |
(3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171366-32-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1580377-250mg |
(3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171366-32-6 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1580377-100mg |
(3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171366-32-6 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1580377-5000mg |
(3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171366-32-6 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1580377-50mg |
(3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171366-32-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1580377-0.1g |
(3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171366-32-6 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1580377-0.25g |
(3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171366-32-6 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1580377-5.0g |
(3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171366-32-6 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1580377-1000mg |
(3S)-3-[2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171366-32-6 | 1000mg |
$3368.0 | 2023-09-24 |
(3S)-3-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid Letteratura correlata
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
2171366-32-6 ((3S)-3-2-(cyclopentylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid) Prodotti correlati
- 1550418-71-7(5-(2,2-Difluoroethylamino)-1,3-dimethylpyrazole-4-carbonitrile)
- 2172159-78-1(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid)
- 82365-56-8(4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid)
- 2229191-18-6(2-1-(2-methylpropyl)-1H-pyrazol-5-yl-2-oxoacetic acid)
- 2803846-67-3(5-Methyl-3-[[(phenylmethoxy)carbonyl]amino]-1,2,4-triazine-6-carboxylic acid)
- 317328-91-9(ethyl 4-(2-{5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate)
- 50-56-6(Oxytocin)
- 873388-27-3(4-glycoloyl-benzoic acid)
- 3077-61-0(Benzenesulfonamide,4-hydroxy-N-methyl-)
- 2227832-62-2(methyl 2-(1R)-3-amino-1-hydroxypropylbenzoate)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti
